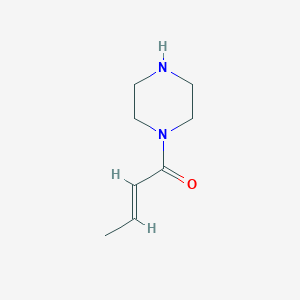

1-(Piperazin-1-yl)but-2-en-1-one

Description

Properties

CAS No. |

80384-98-1 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(E)-1-piperazin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C8H14N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h2-3,9H,4-7H2,1H3/b3-2+ |

InChI Key |

GIBJEDDGVTYTNP-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCNCC1 |

Canonical SMILES |

CC=CC(=O)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Piperazin-1-yl)but-2-en-1-one, emphasizing differences in substituents, molecular properties, and biological activities:

Key Structural Differences and Implications

Substituent Diversity: Butenone vs. Aryl Groups: The α,β-unsaturated ketone in this compound contrasts with aryl substituents (e.g., phenyl, thiophene) in analogs like MK38 or S-61. This difference may influence electronic properties, solubility, and metabolic stability. Reactive Moieties: The enone system in the target compound could engage in covalent interactions with biological nucleophiles (e.g., cysteine residues), unlike saturated analogs such as 1-(2-cyanobenzyl)piperazine .

Pharmacological Profiles: Enzyme Inhibition: Piperazine derivatives like Rivastigmine and Compound 8 target AChE and BACE1, respectively . The target compound’s enone group may enhance binding to enzymes via conjugation or covalent modification. Antiparasitic Activity: Pyridine-based analogs (e.g., UDO) inhibit CYP51 in T. cruzi, suggesting that the piperazine scaffold can be tailored for diverse enzyme targets .

Synthetic Accessibility :

- Many analogs (e.g., thiazolylhydrazones in ) are synthesized via condensation of piperazine with aldehydes/ketones . The target compound’s synthesis likely follows similar routes, though its α,β-unsaturated ketone may require controlled reaction conditions to avoid polymerization.

Quantitative Comparisons

- Potency : BACE1 inhibitors like Compound 8 (IC₅₀ = 19.66 µM) demonstrate moderate activity, while CYP51 inhibitors (e.g., UDO) show efficacy comparable to posaconazole . The target compound’s activity remains uncharacterized but could be hypothesized based on structural analogs.

- Molecular Weight and Solubility: Smaller analogs (e.g., 1-(2-cyanobenzyl)piperazine, MW = 201.27) may exhibit better bioavailability, whereas bulkier derivatives (e.g., S-73, MW ~400) might have prolonged half-lives .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Piperazin-1-yl)but-2-en-1-one, and how can side reactions be minimized?

A common approach involves nucleophilic substitution between piperazine and a but-2-en-1-one derivative, such as chloro- or bromo-substituted enones. For example, coupling piperazine with 3-chlorobut-2-en-1-one under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) can yield the target compound. Side reactions like over-alkylation or oxidation of the α,β-unsaturated ketone can be mitigated by controlling stoichiometry (1:1 molar ratio), using inert atmospheres (N₂/Ar), and avoiding prolonged heating . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the α,β-unsaturated ketone (δ ~6.0–7.0 ppm for enone protons, δ ~190–200 ppm for carbonyl carbon) and piperazine ring integration (δ ~2.5–3.5 ppm for N–CH₂ groups) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing, particularly useful if chiral centers or polymorphism are suspected .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₂N₂O; theoretical m/z 152.0950) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How does the α,β-unsaturated ketone moiety influence the compound’s reactivity in medicinal chemistry applications?

The enone group enables Michael addition reactions and conjugation with biological nucleophiles (e.g., thiols in cysteine residues), making it a potential pharmacophore for covalent inhibitors. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is recommended to correlate reactivity with activity .

Q. What strategies are used to resolve contradictions between computational predictions and experimental data for this compound?

- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects explicitly in molecular dynamics simulations .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities or X-ray crystallography to verify predicted binding poses .

- Statistical Analysis : Apply Bland-Altman plots or correlation coefficients to quantify discrepancies and refine models iteratively .

Q. How can impurities in synthesized batches of this compound be identified and quantified?

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against reference standards .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted piperazine or enone precursors) to identify peaks in crude mixtures .

- Limit Tests : Follow ICH guidelines (e.g., Q3A) to set thresholds for known impurities (e.g., ≤0.15% for any individual impurity) .

Q. What role does the piperazine ring play in modulating the compound’s pharmacokinetic properties?

The piperazine moiety enhances solubility via hydrogen bonding and can improve blood-brain barrier penetration. To assess this:

Q. How can the stability of this compound be optimized under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .

- pH-Solubility Profiling : Use potentiometric titration (e.g., Sirius T3) to identify stable pH ranges (likely pH 4–6 due to enone and piperazine pKa values) .

Q. What computational tools are recommended for predicting the compound’s spectroscopic properties?

Q. How does substitution on the piperazine ring affect biological activity? Design an experiment to test this.

- Hypothesis : Bulkier substituents (e.g., aryl groups) may enhance target selectivity by occupying hydrophobic pockets.

- Experimental Design :

- Synthesize analogs with varied N-substituents (e.g., 4-phenylpiperazine, 4-methylpiperazine).

- Test in vitro against a panel of related targets (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays.

- Perform SAR analysis using Free-Wilson or Hansch models to quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.